molecular formula C15H18N4O4S B2433988 N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)propionamide CAS No. 1021219-46-4

N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)propionamide

Cat. No.: B2433988
CAS No.: 1021219-46-4
M. Wt: 350.39
InChI Key: GHWAVQSVAVYNKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)propionamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyridazinone ring, a sulfonamide group, and a propionamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)propionamide typically involves multiple steps. One common method starts with the preparation of the pyridazinone intermediate, which is then reacted with an appropriate sulfonamide and propionamide precursor. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)propionamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives .

Scientific Research Applications

N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)propionamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)propionamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes, while the pyridazinone ring may interact with cellular receptors. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and pyridazinone derivatives, such as:

  • N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)acetamide
  • N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide

Uniqueness

What sets N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)propionamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[4-[2-(6-oxopyridazin-1-yl)ethylsulfamoyl]phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S/c1-2-14(20)18-12-5-7-13(8-6-12)24(22,23)17-10-11-19-15(21)4-3-9-16-19/h3-9,17H,2,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWAVQSVAVYNKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.